molecular formula C12H20ClNO B11583504 2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone

2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone

Cat. No.: B11583504
M. Wt: 229.74 g/mol
InChI Key: CDKMASVCFZJJDZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-azaspiro[55]undecan-2-yl)ethanone is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro structure, where two rings are connected through a single atom, in this case, nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloroacetone derivative with a suitable azaspiro precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the spiro structure or to reduce any double bonds present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the use of a catalyst, such as palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. These reactions are usually performed under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed. These reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified spiro compounds.

Scientific Research Applications

2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Materials Science: The compound’s spiro structure imparts unique mechanical and thermal properties, making it useful in the development of advanced materials, such as polymers and composites.

    Biological Research: Researchers are exploring the compound’s ability to modulate biological pathways, which could lead to new insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound is also being studied for its potential use in industrial processes, such as catalysis and the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-(2-azaspiro[5.5]undecan-2-yl)ethanone can be compared with other similar compounds, such as:

    2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one: This compound has an oxygen atom in the spiro structure, which can lead to different chemical and biological properties.

    1,4,9-Triazaspiro[5.5]undecan-2-one:

    2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone: The presence of additional oxygen atoms in the spiro structure can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific spiro structure and the presence of a chlorine atom, which can be readily modified to create a wide range of derivatives with diverse properties and applications.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(2-azaspiro[5.5]undecan-2-yl)-2-chloroethanone

InChI

InChI=1S/C12H20ClNO/c13-9-11(15)14-8-4-7-12(10-14)5-2-1-3-6-12/h1-10H2

InChI Key

CDKMASVCFZJJDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCN(C2)C(=O)CCl

Origin of Product

United States

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